molecular formula C21H21FN2O4 B3513430 Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate

Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate

Cat. No.: B3513430
M. Wt: 384.4 g/mol
InChI Key: ANWKEDUEUUBZGD-UHFFFAOYSA-N
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Description

Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate is a synthetic compound featuring a benzoate ester core linked via an amide bond to a piperidine ring substituted with a 4-fluorobenzoyl group.

Properties

IUPAC Name

methyl 4-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c1-28-21(27)16-4-8-18(9-5-16)23-19(25)14-10-12-24(13-11-14)20(26)15-2-6-17(22)7-3-15/h2-9,14H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWKEDUEUUBZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate involves several steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the fluorobenzoyl group. The final step involves the esterification of the benzoate group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate has been explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological pathways:

  • Antimicrobial Activity : Research indicates that piperidine derivatives exhibit antimicrobial properties, potentially making this compound effective against bacterial infections .
  • Antileishmanial Activity : Related compounds have shown efficacy in treating visceral leishmaniasis, indicating that this compound may possess similar properties .

Inhibition Studies

Studies on piperidine derivatives have demonstrated their ability to inhibit specific enzymes involved in disease processes:

  • Enzyme Inhibition : Compounds similar to this compound have been identified as inhibitors of enzymes like MenA, which is crucial in the biosynthesis of menaquinone in Mycobacterium tuberculosis. This suggests potential applications in tuberculosis treatment .

Case Study 1: Antileishmanial Activity

In a study evaluating the efficacy of various compounds against Leishmania infantum, methyl derivatives demonstrated significant reductions in parasite burden in infected hamsters. For instance, compounds from similar structural classes achieved up to 95% reduction in liver and spleen parasite loads without noticeable toxicity .

Case Study 2: Antimicrobial Properties

A structure-activity relationship (SAR) study highlighted the importance of substituents on the piperidine ring for enhancing antimicrobial activity. Compounds with specific fluorine substitutions showed promising results against various pathogens, indicating that this compound could be further optimized for such activities .

Summary of Applications

Application AreaPotential UsesObservations
Medicinal ChemistryDrug development for infectionsPromising antimicrobial properties
Antileishmanial ActivityTreatment for visceral leishmaniasisSignificant efficacy in animal models
Enzyme InhibitionTargeting Mycobacterium tuberculosisEffective MenA inhibitors

Mechanism of Action

The mechanism of action of Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Piperidine-Linked Methyl Benzoate Derivatives

Evidence from patent literature (Eli Lilly and Company, 2015) highlights structurally related piperidine-methyl benzoate derivatives (Preparations 14–16, Table 1) :

Table 1: Comparison of Piperidine-Methyl Benzoate Analogs

Compound ID Substituent on Piperidine Key Structural Feature Molecular Weight (M+H)+
Preparation 14 2-Phenoxyethyl Phenoxyethyl side chain 397
Preparation 15 1-(2-Phenoxyethyl) with propyl group Extended alkyl chain 425
Preparation 16 Cyclopropyl group Rigid cyclopropane ring 423
Target Compound 4-Fluorobenzoyl Fluorinated aromatic group ~425 (estimated)

Key Differences :

  • The target compound substitutes the phenoxyethyl or alkyl/cyclopropyl groups in Preparations 14–16 with a 4-fluorobenzoyl moiety. This fluorination likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • The amide linkage in the target compound may enhance hydrogen-bonding interactions with biological targets compared to ester or ether linkages in analogs like diclofop-methyl () .

Fluorinated Piperidine-Benzimidazole Analogs

A compound described by Calbiochem Biologics (2020) features a 4-fluorobenzyl group attached to a piperidine-aminobenzimidazole core (Synonym: A642468844-77-9) .

Comparison :

  • Fluorine Position : Both compounds utilize fluorine on the aromatic ring, but the target compound places it on the benzoyl group, whereas A642468844-77-9 uses a 4-fluorophenylmethyl substituent. This positional variance may influence steric interactions in binding pockets .

Quinazolinedione Derivatives with 4-Fluorobenzoyl-Piperidine

lists a quinazolinedione derivative (CAS 83846-83-7) containing a 4-fluorobenzoyl-piperidinyl group .

Comparison :

  • Scaffold Differences : The quinazolinedione core introduces heterocyclic rigidity, which contrasts with the flexible benzoate ester in the target compound. This may affect solubility and bioavailability.
  • Biological Implications: Quinazolinediones are often associated with kinase inhibition, whereas methyl benzoate derivatives (e.g., tribenuron-methyl in ) are linked to herbicide activity .

Methyl Benzoate Esters in Agrochemicals ()

Compounds like diclofop-methyl and haloxyfop-methyl () are methyl benzoate esters used as herbicides .

Contrast with Target Compound :

  • Functional Groups: Agrochemical analogs often incorporate chlorinated or heterocyclic groups (e.g., pyrimidinyl in pyriminobac-methyl), whereas the target compound’s piperidine-amide and fluorobenzoyl groups are more typical of pharmaceuticals.
  • Application Scope : The target compound’s structure aligns with drug-like properties (e.g., amide bonds for protease resistance), distinguishing it from agrochemical analogs .

Biological Activity

Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C21H21FN2O4C_{21}H_{21}FN_2O_4 with a molecular weight of approximately 384.4 g/mol. The compound features a piperidine ring, an amido linkage, and a fluorobenzoyl group, which are critical for its biological interactions.

Synthesis Overview:
The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
  • Acylation : The piperidine is acylated with 4-fluorobenzoyl chloride under basic conditions.
  • Coupling Reaction : The final product is formed by coupling the intermediate with methyl 4-aminobenzoate.

Biological Activity

This compound exhibits various biological activities, primarily due to its interaction with specific receptors and enzymes.

Research indicates that compounds with similar structures often interact with multiple biological targets, including:

  • σ Receptors : These receptors are implicated in numerous neurological processes. Compounds similar to this compound have shown affinity for σ receptors, which may contribute to their therapeutic effects .
  • Cholinesterase Inhibition : Some derivatives exhibit inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and receptor binding affinity, which is crucial for central nervous system activity.
  • Amido Group Positioning : Variations in the position of the amido group can lead to changes in potency against specific targets, as evidenced by SAR studies on related piperidine compounds .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of piperidine derivatives in various biological contexts:

  • Antimicrobial Activity : A study demonstrated that piperidine derivatives exhibit significant antimicrobial properties against Mycobacterium tuberculosis, highlighting their potential in treating bacterial infections .
  • Neuroprotective Effects : Research into similar compounds has shown promising results in protecting neuronal cells from degeneration, indicating the therapeutic potential of this compound in neurodegenerative diseases .
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and bioavailability of related compounds, revealing favorable absorption characteristics and low toxicity profiles .

Q & A

Q. What are the established synthetic routes for Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate, and what purification methods are recommended?

The synthesis typically involves a multi-step approach:

  • Amide coupling : React 4-fluorobenzoyl chloride with 4-aminopiperidine to form the 1-(4-fluorobenzoyl)piperidine intermediate. details similar coupling reactions using DCM as a solvent and N,N-diisopropylethylamine as a base .
  • Esterification : Attach the benzoate moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine intermediate and methyl 4-aminobenzoate. Purification via flash chromatography or crystallization (e.g., ethyl acetate/hexane) is recommended, as described for analogous benzoylpiperidine derivatives in .
  • Critical considerations : Monitor reaction progress using TLC or HPLC to avoid side products like over-acylation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural elucidation : Use 1^1H/13^13C NMR to confirm the amide and ester linkages. highlights characteristic shifts for benzoylpiperidine derivatives (e.g., piperidine protons at δ 1.5–3.0 ppm and aromatic protons at δ 7.2–8.0 ppm) .
  • Purity assessment : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is optimal. and recommend mobile phases combining methanol and buffered solutions (e.g., sodium acetate pH 4.6) for resolving polar impurities .
  • Solid-state analysis : X-ray crystallography (as in ) can confirm conformation, with piperidine rings typically adopting a chair configuration .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly soluble in water. notes similar solubility trends for fluorinated piperidine analogs .
  • Stability : Store at −20°C under argon to prevent hydrolysis of the amide/ester bonds. emphasizes hygroscopicity, necessitating desiccated storage .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Stepwise temperature control : Conduct coupling reactions at 0–5°C to minimize side reactions, then warm to room temperature .
  • Catalyst selection : Use DMAP as a catalyst for esterification to enhance reaction efficiency .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzoyl vs. chlorobenzoyl substitution) impact biological activity?

  • SAR studies : Replace the 4-fluorobenzoyl group with other electron-withdrawing groups (e.g., 4-chlorobenzoyl) to assess effects on target binding. demonstrates that bulkier substituents (e.g., 4-isopropylphenyl) reduce solubility but improve receptor affinity .
  • Conformational analysis : Computational modeling (e.g., DFT) can predict how substituents alter piperidine ring puckering, as seen in ’s crystallographic data .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Tyrosine kinase inhibition : identifies 1-(4-fluorobenzyl)piperazine derivatives as kinase inhibitors, suggesting potential interaction with ATP-binding domains .
  • Calcium channel modulation : links 4,4′-difluorobenzhydryl piperazine derivatives to flunarizine, a calcium channel blocker, indicating possible cardiovascular applications .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., ’s derivatives) to assign ambiguous peaks .
  • Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the aromatic region .

Q. What methodologies are recommended for assessing stability under accelerated degradation conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) for 1–2 weeks. Monitor degradation via HPLC (’s ammonium acetate buffer, pH 6.5, is ideal for separating degradation products) .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions .

Q. How can crystallographic data inform formulation strategies?

  • Polymorph screening : Identify stable crystalline forms using solvent-drop grinding (e.g., ethanol/water). ’s hydrogen-bonding patterns (N–H⋯O and C–H⋯F interactions) guide excipient selection to mimic crystal packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate
Reactant of Route 2
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Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate

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